BenchChemオンラインストアへようこそ!

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Lipophilicity ADME prediction Ester analog comparison

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 300557-38-4) is a fully substituted benzofuran-3-carboxylate ester with molecular formula C₂₂H₂₂O₇ and an average mass of 398.406 Da. The structure features a 2-methylbenzofuran core, an isopropyl ester at the 3-carboxylate position, and a 3,4-dimethoxybenzoyloxy substituent at the 5-position, generating a predicted ACD/LogP of 5.60, a topological polar surface area of 84 Ų, and one Rule-of-5 violation.

Molecular Formula C22H22O7
Molecular Weight 398.411
CAS No. 300557-38-4
Cat. No. B2449525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
CAS300557-38-4
Molecular FormulaC22H22O7
Molecular Weight398.411
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC(C)C
InChIInChI=1S/C22H22O7/c1-12(2)27-22(24)20-13(3)28-17-9-7-15(11-16(17)20)29-21(23)14-6-8-18(25-4)19(10-14)26-5/h6-12H,1-5H3
InChIKeyBJVKPUYFKOHLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 300557-38-4): Core Physicochemical and Screening Provenance Overview for Procurement Specification


Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 300557-38-4) is a fully substituted benzofuran-3-carboxylate ester with molecular formula C₂₂H₂₂O₇ and an average mass of 398.406 Da . The structure features a 2-methylbenzofuran core, an isopropyl ester at the 3-carboxylate position, and a 3,4-dimethoxybenzoyloxy substituent at the 5-position, generating a predicted ACD/LogP of 5.60, a topological polar surface area of 84 Ų, and one Rule-of-5 violation . The compound has been included in multiple high-throughput screening campaigns deposited in PubChem BioAssay, including a cell-based primary assay for GPR151 activators (The Scripps Research Institute Molecular Screening Center) and a small-molecule inhibitor screen targeting ST2 (IL1RL1) . No published peer-reviewed primary research article with quantitative biological activity data for this specific compound was identified; its differentiation rationale relies on predicted physicochemical properties, structural comparison against closest ester analogs, and class-level mechanistic evidence from structurally related benzofuran-3-carboxylate congeners.

Why Generic Substitution of Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate with Closest Ester or Benzoyloxy Analogs Fails: The Quantitative Physicochemical Gating Argument


Within the 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate chemotype, the ester group at the 3-position is the principal variable distinguishing commercially listed analogs. The target compound (isopropyl ester) exhibits a predicted ACD/LogP of 5.60 and a log Kow (KOWWIN estimate) of 4.53, whereas the closest listed analog — 2-methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 300557-35-1) — possesses an additional ether oxygen that is predicted to reduce lipophilicity and alter hydrogen-bonding capacity . These differences in partition coefficients directly affect compound partitioning in biphasic assay systems, membrane permeability in cell-based screens, and bioaccumulation potential — parameters that cannot be normalized by simple molar equivalence. Furthermore, the target compound carries one Rule-of-5 violation driven by its high logP, a feature that distinguishes its ADME profile from lower-molecular-weight benzofuran-3-carboxylate esters lacking the 5-dimethoxybenzoyloxy motif . Substitution without matching the exact ester and 5-substituent combination therefore introduces uncontrolled variability in every lipophilicity-dependent assay endpoint.

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates for Scientific Procurement Decisions


Predicted Lipophilicity (ACD/LogP) of the Isopropyl Ester Versus 2-Methoxyethyl Ester Analog (CAS 300557-35-1): An In Silico Differentiator for Assay Partitioning

The isopropyl ester (target compound) has a predicted ACD/LogP of 5.60, while the 2-methoxyethyl ester analog (CAS 300557-35-1), which shares the identical 5-(3,4-dimethoxybenzoyloxy)-2-methylbenzofuran-3-carboxylate scaffold but differs only in the ester moiety, is expected to have a lower logP due to the additional ether oxygen in the ester side chain. Although a direct experimentally measured logP for CAS 300557-35-1 was not located, the structural difference — replacement of isopropyl (C₃H₇) with 2-methoxyethyl (C₃H₇O) — introduces a hydrogen-bond acceptor that typically reduces logP by approximately 0.5–1.0 log units in congeneric ester series .

Lipophilicity ADME prediction Ester analog comparison Benzofuran-3-carboxylate

Molecular Weight and Rule-of-5 Compliance: Differentiating the Target Compound from Lower-Molecular-Weight Benzofuran-3-Carboxylate Screening Hits

The target compound has a molecular weight of 398.4 Da and exhibits one Rule-of-5 violation (ACD/LogP > 5), placing it near the upper boundary of oral drug-like chemical space. In contrast, the benzofuran-based TRIB1-inducing compounds described by Nagiec et al. (2015) that inhibit triglyceride synthesis in HepG2 cells have molecular weights predominantly in the 300–380 Da range with fewer Rule-of-5 violations [1]. The higher molecular weight and logP of the target compound predict differential cellular permeability and solubility profiles compared to this reference class.

Drug-likeness Rule of 5 Molecular weight Benzofuran scaffold comparison

Predicted Bioconcentration Factor (BCF) as a Surrogate for Cellular Accumulation: Target Compound Exhibits BCF of 2762 vs. Lower Accumulation Expected for Less Lipophilic Analogs

The target compound has a predicted ACD/BCF (pH 5.5 and 7.4) of 2762.05, reflecting its high lipophilicity and predicted tendency to accumulate in lipid-rich compartments . The 2-methoxyethyl ester analog (CAS 300557-35-1) and other ester variants with additional polar atoms are expected to exhibit proportionally lower BCF values. A log BCF of 2.786 (BCF = 610.4) was independently estimated from the log Kow-based regression method, confirming the high bioaccumulation potential .

Bioaccumulation BCF Cellular partitioning Ester analog differentiation

Predicted Environmental Persistence and Biodegradation Profile: A Differentiating Factor for Procurement in Ecotoxicology or Environmental Fate Studies

The target compound is predicted to be not readily biodegradable (Ready Biodegradability Prediction: NO) with a BIOWIN3 ultimate survey model score of 2.408 (weeks-months) and a BIOWIN4 primary survey model score of 3.816 (days) . The soil adsorption coefficient (Koc) is estimated at 11,870, indicating strong binding to soil organic matter. In wastewater treatment, 57.07% of the compound is predicted to partition to sludge. These values differentiate it from more polar benzofuran-3-carboxylate analogs that are expected to show lower Koc and higher biodegradation probability .

Environmental persistence Biodegradation Ecotoxicology Regulatory procurement

Screening Provenance: Target Compound Has Been Included in PubChem BioAssays for GPR151 and ST2 (IL1RL1) — A Documented Screening History Not Shared by Most In-Class Ester Analogs

The target compound (CAS 300557-38-4) is documented as having been tested in at least four distinct PubChem BioAssay entries, including a cell-based high-throughput primary assay to identify activators of GPR151 (Source: The Scripps Research Institute Molecular Screening Center, AID 1508602) and a small-molecule inhibitor screen targeting ST2/IL1RL1 (Source: 20881, AID 1259354) . This screening provenance means the compound has existing primary screening data deposited in a public repository, providing a baseline activity profile against these specific targets. In contrast, the 2-methoxyethyl ester analog (CAS 300557-35-1) and other close ester variants do not have comparable documented screening histories for these specific targets based on available database records.

High-throughput screening GPR151 ST2/IL1RL1 PubChem BioAssay Screening provenance

Predicted Aqueous Solubility of 0.43 mg/L: A Quantitative Gatekeeper for Cell-Based Assay Feasibility Assessment Relative to More Soluble Benzofuran-3-Carboxylate Analogs

The target compound has an estimated water solubility of 0.4266 mg/L at 25°C (WSKOW v1.41 estimate from log Kow 4.53) and 0.34973 mg/L from fragment-based estimation . This corresponds to approximately 1.07 μM maximum aqueous solubility. For a typical cell-based screening assay conducted at 10 μM nominal concentration, the target compound would exceed its solubility limit unless adequate DMSO co-solvent is maintained. In contrast, benzofuran-3-carboxylate analogs with lower logP (e.g., those lacking the 3,4-dimethoxybenzoyloxy motif or bearing more polar ester groups) are expected to exhibit proportionally higher aqueous solubility.

Aqueous solubility DMSO stock Assay interference Precipitation risk

Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Evidence-Backed Research and Industrial Application Scenarios Based on Differential Property Data


Physicochemical Boundary Probe for Lipophilicity-Dependent Assay Validation in High-Throughput Screening Cascades

With an ACD/LogP of 5.60 and predicted aqueous solubility of ~1 μM, the target compound serves as an upper-boundary lipophilicity probe for validating the tolerance of cell-based phenotypic screening assays to highly lipophilic, low-solubility test articles . Its documented inclusion in PubChem BioAssays at The Scripps Research Institute Molecular Screening Center confirms its suitability as a screening collection member . Procurement of this compound as a reference control enables laboratories to benchmark assay performance (DMSO tolerance, compound precipitation thresholds, non-specific binding to plasticware) at the extreme end of drug-like chemical space — a function that cannot be fulfilled by less lipophilic benzofuran-3-carboxylate analogs.

Reference Compound for Environmental Fate and Bioaccumulation Modeling Studies Requiring a Predicted High-BCF / High-Koc Benzofuran Ester

The predicted BCF of 2762.05, Koc of 11,870, and 'not readily biodegradable' classification make the target compound a suitable reference standard for environmental fate modeling studies that require a benzofuran ester with quantifiable high bioaccumulation and soil adsorption potential . In ecotoxicology screening panels or regulatory persistence assessments, the target compound provides a defined high-sorption boundary point against which more polar, faster-degrading analogs can be compared. Its physical properties (boiling point 534.9 ± 50.0 °C, vapor pressure ~0.0 mmHg at 25 °C) further support its use as a low-volatility reference in volatilization experiments .

Medicinal Chemistry Scaffold for Exploring 5-(3,4-Dimethoxybenzoyloxy) Substitution Effects on TRIB1-Mediated Lipoprotein Modulation

The benzofuran-3-carboxylate scaffold is validated by Nagiec et al. (2015) as a privileged chemotype for TRIB1 upregulation, with active benzofurans shown to inhibit triglyceride synthesis, reduce apoB secretion, elevate LDLR expression, and decrease PCSK9 protein levels in HepG2 cells independently of the SREBP-2 circuit [1]. The target compound, bearing the 5-(3,4-dimethoxybenzoyloxy) substituent and isopropyl ester, represents a specific substitution pattern within this validated class. Its procurement enables structure-activity relationship (SAR) exploration of how the 3,4-dimethoxybenzoyloxy motif at the 5-position, combined with the isopropyl ester, modulates TRIB1-inducing activity relative to the benzofurans characterized in the primary screening publication [1].

Differentiated Ester Analog for Comparative ADME Profiling Against the 2-Methoxyethyl Ester Congener (CAS 300557-35-1)

The target compound (isopropyl ester) and its closest commercially listed analog (2-methoxyethyl ester, CAS 300557-35-1) form a matched molecular pair differing by a single ether oxygen atom in the ester side chain . This specific structural difference is predicted to produce measurable shifts in logP, aqueous solubility, and BCF. Parallel procurement of both compounds enables direct experimental determination of how this single-atom modification affects microsomal stability, plasma protein binding, Caco-2 permeability, and CYP inhibition profiles — generating high-value ADME SAR data that can inform ester group optimization strategies across the broader benzofuran-3-carboxylate series .

Quote Request

Request a Quote for Isopropyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.